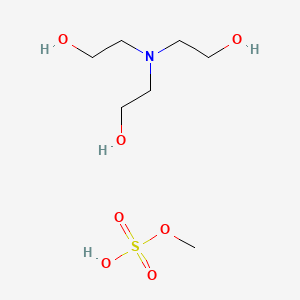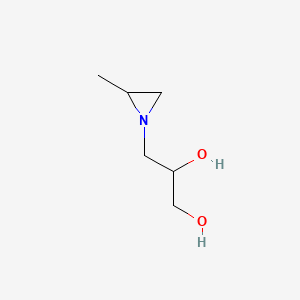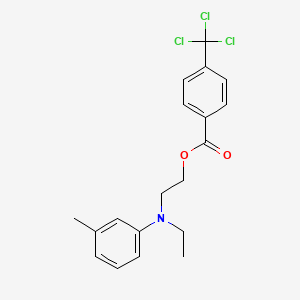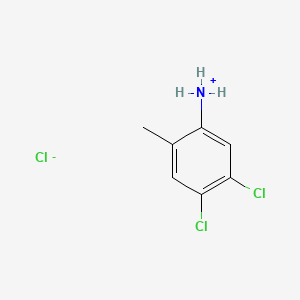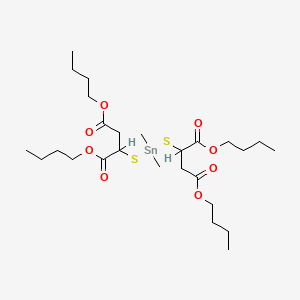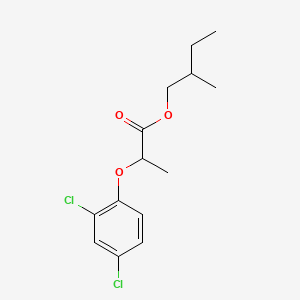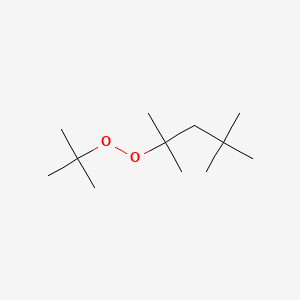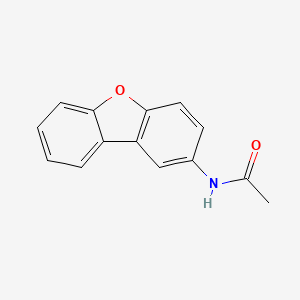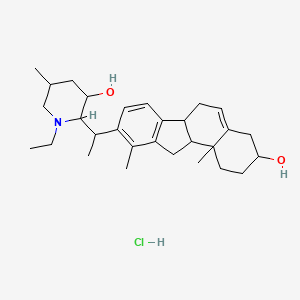
N-Ethylveratramine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de N-éthylvératramine est un composé chimique connu pour ses propriétés uniques et ses applications dans divers domaines. Il s'agit d'un dérivé de la vératramine, un alcaloïde présent dans les plantes du genre Veratrum.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse du chlorhydrate de N-éthylvératramine implique généralement l'éthylation de la vératramine. Le processus commence par l'extraction de la vératramine des plantes de Veratrum, suivie de sa réaction avec des agents d'éthylation dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base, telle que l'hydroxyde de sodium, pour faciliter le processus d'éthylation.
Méthodes de production industrielle : Dans un contexte industriel, la production de chlorhydrate de N-éthylvératramine implique une extraction à grande échelle de la vératramine, suivie de son éthylation dans des réacteurs conçus pour une efficacité et un rendement élevés. Les conditions de réaction, y compris la température, la pression et la concentration des réactifs, sont optimisées pour garantir une efficacité de production maximale.
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de N-éthylvératramine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Le composé peut être réduit pour former différents dérivés réduits.
Substitution : Le chlorhydrate de N-éthylvératramine peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont généralement utilisés.
Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire de l'oxyde de N-éthylvératramine, tandis que la réduction pourrait produire de l'hydrure de N-éthylvératramine.
4. Applications de recherche scientifique
Le chlorhydrate de N-éthylvératramine a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme matière de départ pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le traitement de certaines maladies.
Industrie : Le chlorhydrate de N-éthylvératramine est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de N-éthylvératramine implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. On pense qu'il exerce ses effets en se liant à certains récepteurs ou enzymes, modulant ainsi leur activité. Les voies et les cibles exactes sont encore à l'étude, mais des études préliminaires suggèrent qu'il peut influencer les voies de signalisation impliquées dans la croissance et la différenciation cellulaires.
Applications De Recherche Scientifique
N-Ethylveratramine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Ethylveratramine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Le chlorhydrate de N-éthylvératramine peut être comparé à d'autres composés similaires, tels que :
Vératramine : Le composé parent à partir duquel le chlorhydrate de N-éthylvératramine est dérivé.
N-méthylvératramine : Un autre dérivé avec un groupe méthyle au lieu d'un groupe éthyle.
Chlorhydrate de vératramine : Le sel de chlorhydrate de vératramine.
Unicité : Le chlorhydrate de N-éthylvératramine est unique en raison de son groupe éthyle spécifique, qui lui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues. Cette unicité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
90439-20-6 |
|---|---|
Formule moléculaire |
C29H44ClNO2 |
Poids moléculaire |
474.1 g/mol |
Nom IUPAC |
1-ethyl-2-[1-(3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-5-methylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C29H43NO2.ClH/c1-6-30-16-17(2)13-27(32)28(30)19(4)22-9-10-23-24-8-7-20-14-21(31)11-12-29(20,5)26(24)15-25(23)18(22)3;/h7,9-10,17,19,21,24,26-28,31-32H,6,8,11-16H2,1-5H3;1H |
Clé InChI |
HNJFYYBASUENFF-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC(CC(C1C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)
